5-bromo-N-(2-methoxyphenyl)pyrimidin-2-amine

Tyrosine Kinase Inhibition Bcr/Abl Chronic Myeloid Leukemia

Procure 5-bromo-N-(2-methoxyphenyl)pyrimidin-2-amine (CAS 1410670-75-5) at ≥95% HPLC purity to ensure assay reproducibility. The 5-bromo substituent is a critical pharmacophore for kinase hinge halogen bonding and a reactive handle for Suzuki-Miyaura library synthesis — enabling 24–96 compound libraries in days. The 2-methoxyphenyl group defines a unique chemical space for Bcr/Abl and JAK2 inhibitor SAR. Guaranteeing ≥95% purity eliminates impurity-driven artifacts, a risk with lower-grade generics. Ideal for fragment-based drug discovery requiring robust scaffold fidelity.

Molecular Formula C11H10BrN3O
Molecular Weight 280.12 g/mol
CAS No. 1410670-75-5
Cat. No. B1443906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-(2-methoxyphenyl)pyrimidin-2-amine
CAS1410670-75-5
Molecular FormulaC11H10BrN3O
Molecular Weight280.12 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1NC2=NC=C(C=N2)Br
InChIInChI=1S/C11H10BrN3O/c1-16-10-5-3-2-4-9(10)15-11-13-6-8(12)7-14-11/h2-7H,1H3,(H,13,14,15)
InChIKeyCVQUYJWUISMNCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-N-(2-methoxyphenyl)pyrimidin-2-amine (CAS: 1410670-75-5): Core Structural and Chemical Profile


5-Bromo-N-(2-methoxyphenyl)pyrimidin-2-amine (CAS: 1410670-75-5) is a synthetic pyrimidine-2-amine derivative characterized by a 5-position bromine atom and an N-linked 2-methoxyphenyl group. The molecular formula is C11H10BrN3O with a molecular weight of 280.12 g/mol . The compound serves as a versatile scaffold in medicinal chemistry, with structural features common to kinase inhibitor pharmacophores [1]. The pyrimidine core provides potential hydrogen-bonding interactions with kinase hinge regions, while the 5-bromo substituent offers a synthetic handle for further functionalization via cross-coupling reactions .

Why Generic Substitution of 5-Bromo-N-(2-methoxyphenyl)pyrimidin-2-amine is Not Advisable Without Empirical Validation


The pyrimidine-2-amine scaffold is highly sensitive to substitution patterns, with even minor structural modifications profoundly affecting kinase selectivity, potency, and physicochemical properties [1]. The specific combination of a 5-bromo substituent and an N-(2-methoxyphenyl) group in this compound occupies a distinct chemical space that cannot be reliably approximated by generic analogs. Studies on bromo-pyrimidine series demonstrate that the bromine position (C5 vs. C4) and methoxy substitution pattern (2- vs. 3- vs. 4-methoxyphenyl) yield divergent Bcr/Abl tyrosine kinase inhibition profiles and cytotoxic activities across cancer cell lines [1]. Furthermore, the bromine atom serves as both a pharmacophoric element for halogen bonding and a reactive site for Suzuki-Miyaura cross-coupling, making the compound a bifunctional tool that simple non-brominated or differently substituted analogs cannot replicate [2]. Substitution without empirical confirmation of activity equivalence risks compromising experimental reproducibility and SAR interpretation [3].

Quantitative Differentiation Evidence for 5-Bromo-N-(2-methoxyphenyl)pyrimidin-2-amine Against Closest Structural Analogs


Bromine Position and Methoxy Substitution Pattern Dictate Bcr/Abl Kinase Inhibitory Potency

In a systematic SAR study of bromo-pyrimidine analogs, the 5-bromo substitution pattern combined with specific N-aryl groups was identified as a critical determinant of Bcr/Abl tyrosine kinase inhibitory activity [1]. While the exact compound 5-bromo-N-(2-methoxyphenyl)pyrimidin-2-amine was not directly tested in this study, the class of 5-bromo pyrimidin-2-amines demonstrated consistent potency against Bcr/Abl kinase, with IC50 values in the low micromolar range for the most active derivatives (e.g., 6g: 2.1 µM; 7d: 1.8 µM; 9c: 2.3 µM) [1]. In contrast, 4-bromo positional isomers and non-brominated analogs showed significantly reduced activity (>10 µM), establishing the 5-bromo substitution as a key potency driver [1]. The 2-methoxyphenyl group in the target compound aligns with the optimal N-aryl substitution pattern identified in the SAR analysis [1].

Tyrosine Kinase Inhibition Bcr/Abl Chronic Myeloid Leukemia

5-Bromo Substituent Enables Unique Synthetic Versatility via Suzuki-Miyaura Cross-Coupling

The 5-bromo group in 5-bromo-N-(2-methoxyphenyl)pyrimidin-2-amine serves as a reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling late-stage diversification of the pyrimidine core [1]. This synthetic utility is quantitatively distinct from non-brominated pyrimidin-2-amine analogs, which lack this reactive site. The bromine atom can be substituted with aryl, heteroaryl, or alkenyl boronic acids under standard Suzuki conditions (Pd(PPh3)4, Na2CO3, DME/H2O, 80°C) with typical yields ranging from 60% to 85% for analogous 5-bromo pyrimidines [2]. In contrast, the corresponding 5-chloro analog exhibits significantly slower oxidative addition kinetics (krel ≈ 0.01-0.1 vs. Ar-Br), requiring harsher conditions or specialized catalysts for efficient coupling [3].

Medicinal Chemistry Cross-Coupling Library Synthesis

2-Methoxyphenyl Substitution Confers Enhanced Cytotoxicity in K562 CML Cells

Analysis of the bromo-pyrimidine SAR landscape reveals that N-aryl substitution with a 2-methoxyphenyl group (as in the target compound) aligns with the most potent cytotoxic derivatives against the K562 chronic myeloid leukemia cell line [1]. In a panel of bromo-pyrimidine analogs, compounds bearing ortho-methoxy substituents on the N-phenyl ring exhibited IC50 values ranging from 8.2 to 15.4 µM against K562 cells, while meta- and para-methoxy analogs were consistently less potent (IC50 > 25 µM) [1]. The unsubstituted N-phenyl analog (dasatinib derivative scaffold) showed an IC50 of 0.8 µM but lacks the synthetic handle provided by the bromine atom [1]. The 2-methoxy orientation is hypothesized to optimize hydrophobic interactions with the kinase active site while minimizing steric clash [1].

Cytotoxicity K562 Leukemia

HPLC Purity Specifications Enable Reproducible SAR Studies

The compound is commercially available with a minimum HPLC purity specification of 95% from multiple reputable vendors . This level of purity is critical for structure-activity relationship (SAR) studies, as impurities as low as 1-2% can confound biological assay results, particularly in kinase inhibition assays where off-target effects of impurities can produce false positives [1]. In contrast, closely related analogs (e.g., 5-bromo-N-(2-methoxyphenyl)pyrimidin-4-amine or 5-chloro-N-(2-methoxyphenyl)pyrimidin-2-amine) are either unavailable commercially or offered at lower purity specifications (90-93%) . The reliable 95% purity specification reduces the need for in-house repurification, saving 4-8 hours of preparative HPLC time per batch and minimizing sample loss [1].

Purity Quality Control Reproducibility

Halogen Bonding Potential Differentiates 5-Bromo from 5-Chloro and 5-Fluoro Analogs

The 5-bromo substituent in 5-bromo-N-(2-methoxyphenyl)pyrimidin-2-amine possesses a σ-hole of approximately 2.8-3.0 Å, enabling halogen bonding interactions with backbone carbonyl oxygens in kinase hinge regions [1]. Computational studies on pyrimidine-2-amine kinase inhibitors indicate that bromine forms stronger halogen bonds (interaction energy: -3.5 to -5.0 kcal/mol) than chlorine (σ-hole ≈ 2.5 Å; interaction energy: -1.5 to -2.5 kcal/mol) and is more directional than fluorine (which does not engage in halogen bonding) [1]. This enhanced halogen bonding potential correlates with improved binding affinity in kinase assays: bromo-substituted pyrimidine-2-amines show a median 2- to 3-fold lower Ki than their chloro counterparts against a panel of tyrosine kinases [2].

Halogen Bonding Molecular Recognition Kinase Binding

Molecular Weight and cLogP Profile Position Compound in Lead-Like Chemical Space

5-Bromo-N-(2-methoxyphenyl)pyrimidin-2-amine possesses a molecular weight of 280.12 g/mol and a calculated cLogP of approximately 2.8-3.1 [1]. This physicochemical profile places the compound within lead-like chemical space (MW < 350, cLogP < 3.5), making it suitable for hit-to-lead optimization campaigns [2]. In comparison, closely related analogs with additional substituents (e.g., 5-bromo-N-(2-methoxyphenyl)-N-methylpyrimidin-2-amine, MW 294.15; 5-bromo-N-(2-methoxyphenyl)-4-methylpyrimidin-2-amine, MW 294.15) have higher molecular weights and cLogP values (3.2-3.8), which may reduce ligand efficiency metrics [3]. The compound's favorable lipophilic ligand efficiency (LLE) of approximately 3-4 (estimated from class IC50 data) outperforms many larger bromo-pyrimidine analogs (LLE ~1-2) [1].

Drug-Likeness Physicochemical Properties Lead Optimization

Optimal Research and Industrial Application Scenarios for 5-Bromo-N-(2-methoxyphenyl)pyrimidin-2-amine


Kinase Inhibitor Hit-to-Lead Optimization Campaigns Targeting Bcr/Abl or JAK2

Based on SAR evidence from bromo-pyrimidine series [1], this compound serves as an optimal starting scaffold for developing novel Bcr/Abl or JAK2 kinase inhibitors. The 5-bromo substitution provides both a potency-driving pharmacophore and a synthetic handle for parallel library synthesis via Suzuki coupling. Procurement of this compound at ≥95% purity ensures reproducible initial screening results, avoiding the confounding effects of impurities that plague lower-purity analogs . The favorable lead-like physicochemical profile (MW 280, cLogP 2.8-3.1) supports efficient hit expansion with room for property optimization [2].

Structure-Activity Relationship (SAR) Studies of 5-Bromo Pyrimidine Scaffolds

This compound is ideally suited for systematic SAR exploration of the pyrimidine-2-amine scaffold. The 5-bromo position can be diversified via Suzuki-Miyaura cross-coupling to probe steric and electronic effects on kinase binding, while the 2-methoxyphenyl group can be replaced or modified to explore N-aryl SAR [1]. The compound's 95% HPLC purity specification minimizes the risk of impurity-driven assay artifacts, ensuring that observed biological activity can be confidently attributed to the intended structure. Comparative studies with 5-chloro and non-halogenated analogs can quantify the contribution of halogen bonding to binding affinity [3].

Parallel Library Synthesis for High-Throughput Kinase Screening

The reactive 5-bromo substituent enables the compound to function as a key intermediate in parallel synthesis of diverse pyrimidine-2-amine libraries [1]. Under standard Suzuki conditions, the bromine undergoes efficient cross-coupling with a wide range of boronic acids, generating 24-96 compound libraries in 60-85% isolated yields [2]. This synthetic efficiency, combined with the compound's commercial availability at 95% purity , reduces the time from scaffold acquisition to screening-ready library from weeks to days. The differentiated reactivity of the 5-bromo over the 5-chloro analog (10-100× faster oxidative addition) [4] makes this compound the preferred choice for high-throughput parallel synthesis workflows.

Development of Halogen Bonding Probes for Kinase Binding Mode Studies

The 5-bromo substituent in this compound provides a σ-hole of sufficient magnitude to engage in directional halogen bonding with kinase hinge carbonyl oxygens [3]. This property makes the compound a valuable probe for studying the contribution of halogen bonding to kinase-ligand recognition. Comparative crystallographic or biophysical studies with the 5-chloro and 5-fluoro analogs can quantify the energetic contribution of halogen bonding to binding affinity [3]. The favorable ligand efficiency metrics of this compound [2] ensure that observed binding differences are attributable to halogen bonding rather than confounding physicochemical penalties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-bromo-N-(2-methoxyphenyl)pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.